![molecular formula C15H16NO3S2+ B1581826 2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT CAS No. 3176-77-0](/img/structure/B1581826.png)
2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT
Overview
Description
2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT is a synthetic compound known for its unique chemical structure and versatile applications in various scientific fields. This compound is characterized by its naphtho(1,2-d)thiazolium core, which is substituted with a methyl group at the 2-position and a sulphonatopropyl group at the 1-position. Its molecular formula is C15H15NO3S2, and it has a molecular weight of 321.414 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT typically involves the reaction of naphtho(1,2-d)thiazole with appropriate reagents to introduce the methyl and sulphonatopropyl groups. One common method involves the alkylation of naphtho(1,2-d)thiazole with methyl iodide, followed by sulphonation with 3-chloropropanesulfonic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate group to a thiol group.
Substitution: The sulphonatopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Scientific Research Applications
Biological Imaging
Fluorescent Probes : The naphthothiazolium core of this compound is utilized in fluorescent probes that can bind to specific biomolecules. The fluorescence intensity changes upon binding, which is advantageous for biological imaging applications. This property allows for the visualization of cellular components, facilitating studies in cell biology and molecular interactions.
- Application Example : In cell labeling studies, the compound can interact with cell membranes, enabling tracking and viability assays.
Antimicrobial and Anticancer Activities
The compound exhibits notable biological activities, particularly as an antimicrobial and anticancer agent.
- Antimicrobial Activity : Research indicates that 2-methyl-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium inner salt has inhibitory effects on various bacterial strains. Its mechanism may involve disrupting cellular processes or interacting with specific biological targets.
- Anticancer Properties : Studies have shown potential cytotoxicity against cancer cell lines. The compound's ability to affect enzyme activities suggests roles in metabolic pathways that could be exploited for therapeutic purposes.
Case Studies
-
Antimicrobial Study :
- A recent study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antibacterial agent.
- The study highlighted its mechanism involving membrane disruption and inhibition of bacterial growth.
-
Cytotoxicity Assessment :
- In vitro assessments revealed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells.
- The study identified specific pathways influenced by the compound, indicating its potential as a lead compound for drug development.
Chemical Synthesis
The synthesis of this compound can be achieved through several methods that ensure high purity levels. These methods often involve nucleophilic substitutions and electrophilic additions facilitated by the sulfonate group.
Mechanism of Action
The mechanism of action of 2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT involves its interaction with specific molecular targets and pathways. The sulphonatopropyl group enhances its solubility and allows it to interact with various enzymes and receptors. The naphtho(1,2-d)thiazolium core can participate in electron transfer reactions, making it useful in redox processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphtho(1,2-d)thiazole: Similar structure but lacks the sulphonatopropyl group.
1-Ethyl-2-[3-(1-ethylnaphtho(1,2-d)thiazolin-2-ylidene)-2-methylpropenyl]naphtho(1,2-d)thiazolium bromide: A related compound used in staining and labeling applications.
Uniqueness
2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT is unique due to its combination of a naphtho(1,2-d)thiazolium core with a sulphonatopropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Biological Activity
2-Methyl-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium inner salt is a complex organic compound with significant biological properties. This article explores its biological activity, focusing on its antimicrobial and anticancer effects, as well as its potential applications in research and industry.
- Molecular Formula : C15H15NO3S
- Molecular Weight : 285.35 g/mol
- Appearance : Beige fine crystalline powder
- Melting Point : 258 to 264 °C
The structure features a naphthalene ring fused with a thiazole ring, along with a sulfonate group that enhances its solubility in water. This unique configuration contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of cellular processes, potentially through interactions with cell membranes or specific biological targets.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Escherichia coli | 32 µg/mL | Membrane disruption |
Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |
Pseudomonas aeruginosa | 64 µg/mL | Disruption of metabolic pathways |
Anticancer Properties
The compound has also shown promising cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis or inhibit proliferation through specific signaling pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Apoptosis induction |
MCF-7 | 15 | Cell cycle arrest |
A549 | 12 | Inhibition of angiogenesis |
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental settings:
- Study on Bacterial Resistance : A study demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting its potential as an adjunct therapy in treating resistant infections.
- Cancer Treatment Research : In vitro studies showed that treatment with the compound led to a significant decrease in cell viability in breast cancer cells, indicating its potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The sulfonate group enhances its solubility and facilitates binding to cellular components, which may modulate various biological pathways.
Applications
Due to its unique properties, this compound has potential applications in:
- Fluorescent Probes : Its fluorescence properties make it suitable for use in cellular imaging and tracking.
- Drug Development : The antimicrobial and anticancer properties suggest it could be developed into new therapeutic agents.
- Biochemical Assays : Its ability to interact with biomolecules can be leveraged in various biochemical assays.
Properties
IUPAC Name |
3-(2-methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-11-16(9-4-10-21(17,18)19)15-13-6-3-2-5-12(13)7-8-14(15)20-11/h2-3,5-8H,4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCXTTJRDSLBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-77-0 | |
Record name | Naphtho[1,2-d]thiazolium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3176-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(1,2-d)thiazolium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[1,2-d]thiazolium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-methyl-1-(3-sulphonatopropyl)naphtho[1,2-d]thiazolium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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